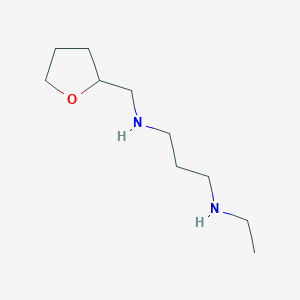
N1-Ethyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine
Übersicht
Beschreibung
N1-Ethyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine is a useful research compound. Its molecular formula is C10H22N2O and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-Ethyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine is a compound classified as a diamine, notable for its unique structure that includes a tetrahydrofuran ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₈N₂O
- Molecular Weight : 170.25 g/mol
- CAS Number : 1040690-99-0
The compound's structure allows for various interactions with biological targets, which may contribute to its pharmacological effects. The presence of the tetrahydrofuran moiety is particularly significant as it can influence the compound's solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It is hypothesized that the compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Interaction with Biological Targets
- Enzymatic Activity : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.
- Receptor Binding : Potential interactions with neurotransmitter receptors could suggest applications in neuropharmacology.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against breast cancer cells (MCF-7) while showing reduced toxicity towards normal cells .
Case Study: Cytotoxicity Assessment
| Compound | Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|---|
| This compound | MCF-7 | TBD | High selectivity towards cancer cells |
| Tamoxifen | MCF-7 | 0.5 | Reference drug for comparison |
This table illustrates the potential of this compound as a candidate for further development in cancer therapeutics.
In Vivo Studies
While in vitro studies provide initial insights into biological activity, in vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Current research is limited; however, preliminary findings suggest that the compound may exhibit anti-inflammatory properties which warrant further investigation.
Safety and Toxicology
Toxicological assessments are essential for evaluating the safety profile of this compound. Initial studies indicate no significant acute toxicity at low concentrations; however, comprehensive toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic use .
Eigenschaften
IUPAC Name |
N-ethyl-N'-(oxolan-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-11-6-4-7-12-9-10-5-3-8-13-10/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUDEOIPHQIRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















